

# 2-Chloroethyl Ethyl Sulfate: A Technical Guide on Structure, Reactivity, and Applications

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## Compound of Interest

Compound Name: 2-Chloroethyl ethyl sulfate

CAS No.: 104184-81-8

Cat. No.: B14341229

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## Executive Summary

**2-Chloroethyl ethyl sulfate** (CAS: 104184-81-8) is a highly reactive, unsymmetrical dialkyl sulfate. In the realm of organic synthesis and toxicological research, it serves as a potent bifunctional alkylating agent. Unlike symmetric sulfates (e.g., diethyl sulfate), this compound possesses two distinct electrophilic centers: an ethyl group and a 2-chloroethyl group. This dual-reactivity profile makes it an invaluable mechanistic probe for researchers studying DNA damage, protein alkylation, and cellular repair pathways, as it can induce both monoalkylation and complex cross-linking events.

This whitepaper provides an in-depth analysis of its physicochemical properties, structural reactivity, validated synthesis protocols, and stringent safety requirements.

## Chemical Identity & Physicochemical Properties

The structural behavior of **2-chloroethyl ethyl sulfate** is dictated by its lipophilicity and the electron-withdrawing nature of its sulfate core. With an XLogP3 of 1.4, the molecule exhibits sufficient lipophilicity to readily cross lipid bilayers, such as cellular membranes and the epidermal barrier, facilitating rapid intracellular distribution[1].

Table 1: Quantitative Physicochemical Data

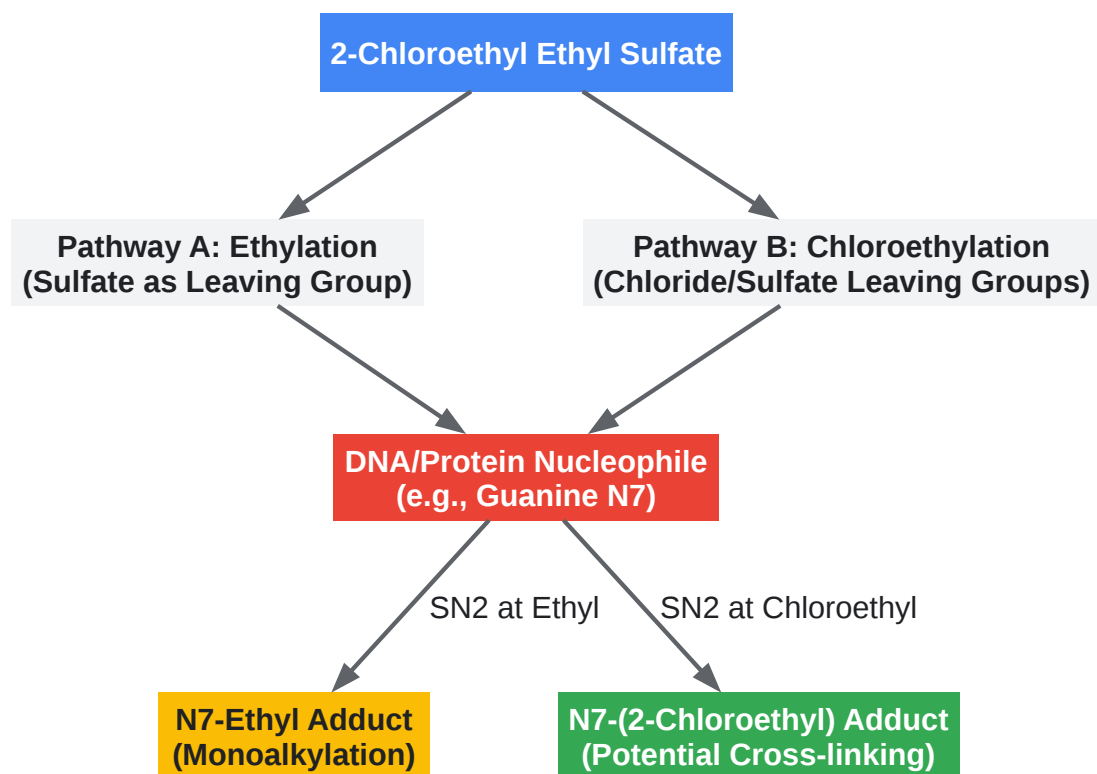
Property	Value	Source/Validation
IUPAC Name	2-chloroethyl ethyl sulfate	Computed via PubChem[1]
CAS Number	104184-81-8	EPA DSSTox / PubChem[1]
Molecular Formula	C <sub>4</sub> H <sub>9</sub> ClO <sub>4</sub> S	PubChem Release 2025.04.14[1]
Molecular Weight	188.63 g/mol	Computed via PubChem[1]
XLogP3 (Lipophilicity)	1.4	XLogP3 3.0[1]
Topological Polar Surface Area	61 Å <sup>2</sup>	Structural Descriptor[1]
SMILES String	CCOS(=O)(=O)OCCCI	Chemical Identifier[1]

## Structural Analysis and Bifunctional Reactivity

**2-Chloroethyl ethyl sulfate** is characterized by a central sulfate ester linkage (-O-SO<sub>2</sub>-O-) flanked by an ethyl chain and a 2-chloroethyl chain. The sulfate moiety is an exceptional leaving group, rendering the adjacent carbon atoms highly susceptible to nucleophilic attack (S<sub>n</sub>2 mechanism).

Because the molecule is unsymmetrical, it presents two competing pathways for nucleophilic attack:

- **Ethylation Pathway:** Attack at the ethyl carbon, displacing the 2-chloroethyl sulfate anion.
- **Chloroethylation Pathway:** Attack at the 2-chloroethyl carbon, displacing the ethyl sulfate anion. Furthermore, the terminal chloride can act as a secondary leaving group, allowing for subsequent alkylation (cross-linking) of biological macromolecules.



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Fig 1. Divergent SN2 alkylation pathways of **2-chloroethyl ethyl sulfate** in biological systems.

## Experimental Protocols

To ensure reproducibility and safety, the following protocols are designed as self-validating systems. Every critical step includes a specific causality explanation and an empirical validation checkpoint.

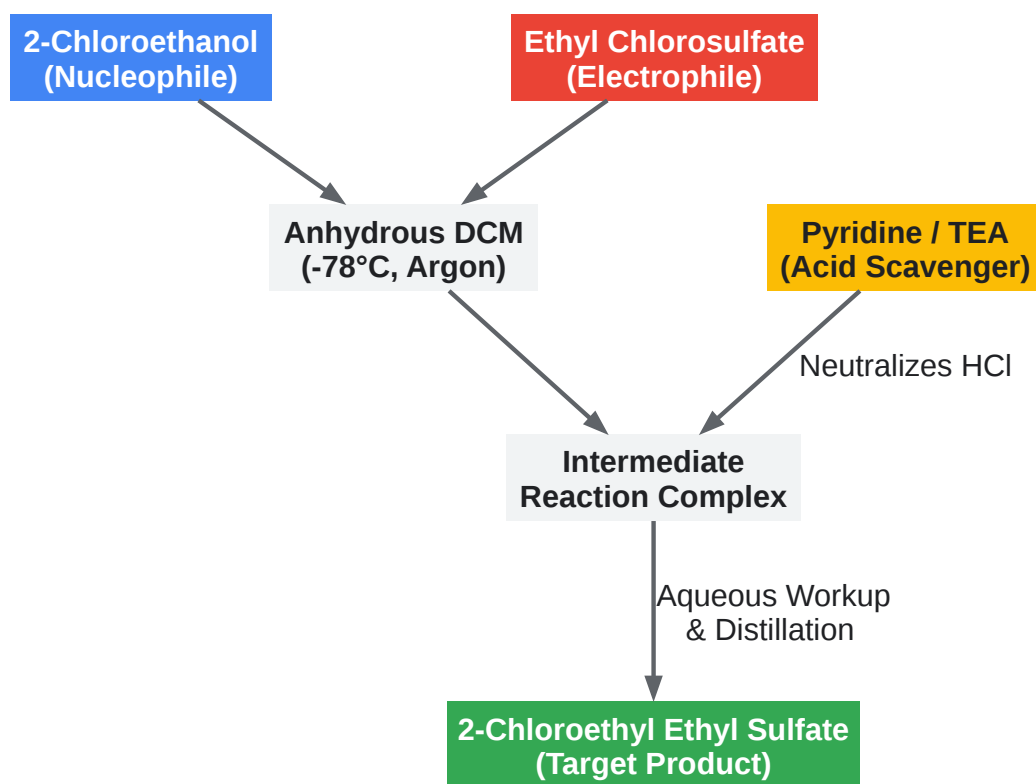
### Protocol A: Synthesis of 2-Chloroethyl Ethyl Sulfate

Objective: Synthesize high-purity **2-chloroethyl ethyl sulfate** via low-temperature esterification while preventing symmetric dialkyl sulfate side reactions.

Causality & Workflow:

- System Purging: Flame-dry a 3-neck round-bottom flask and purge with Argon for 15 minutes.
  - Causality: Dialkyl sulfates and chlorosulfates are highly moisture-sensitive. Ambient humidity causes rapid hydrolysis into sulfuric acid and alcohols[2].
  - Validation: Route the exhaust gas through a Drierite® moisture indicator trap; the trap must remain blue (indicating <10 ppm H<sub>2</sub>O) before proceeding.
- Reagent Preparation: Dissolve 2-chloroethanol (1.0 eq) and anhydrous pyridine (1.1 eq) in anhydrous dichloromethane (DCM). Cool the mixture to -78°C using a dry ice/acetone bath.
  - Causality: Pyridine acts as a non-nucleophilic acid scavenger. The -78°C temperature prevents runaway exothermic sulfation and favors strict kinetic control.
- Electrophile Addition: Add ethyl chlorosulfate (1.0 eq) dropwise over 30 minutes via a syringe pump.
  - Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (8:2). The disappearance of the 2-chloroethanol spot (visualized via KMnO<sub>4</sub> stain) validates the completion of the forward reaction.
- Quenching & Workup: Quench the reaction with ice-cold saturated NaHCO<sub>3</sub>.

- Causality:  $\text{NaHCO}_3$  neutralizes the pyridinium hydrochloride byproduct without providing enough thermal energy to hydrolyze the newly formed sulfate ester.
- Validation: Test the aqueous phase post-extraction; the pH must strictly be  $>7.0$  to ensure all residual acids are neutralized.



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Fig 2. Synthesis workflow of **2-chloroethyl ethyl sulfate** via low-temperature esterification.

## Protocol B: NMR-Based Hydrolysis Kinetics Study

Objective: Determine the aqueous half-life of the compound under physiological conditions (pH 7.4, 37°C) to model its toxicokinetic profile.

- Sample Preparation: Prepare a 10 mM solution of **2-chloroethyl ethyl sulfate** in D<sub>2</sub>O containing a deuterated phosphate buffer (pH 7.4).
- Spectroscopic Monitoring: Immediately transfer the solution to an NMR tube and insert it into a 400 MHz NMR spectrometer pre-heated to 37°C. Acquire <sup>1</sup>H-NMR spectra every 10 minutes for 12 hours.
- Data Validation:
  - Causality: As hydrolysis occurs, the sulfate ester bonds cleave, yielding ethanol, 2-chloroethanol, and sulfuric acid.
  - Validation Check: Track the integral of the starting material's ethyl CH<sub>3</sub> triplet (approx. 1.4 ppm). It should exponentially decrease while the ethanol CH<sub>3</sub> triplet (approx. 1.2 ppm) proportionally increases. The presence of clear isosbestic points in the stacked NMR spectra validates that hydrolysis is occurring via a direct pathway without long-lived, stable intermediates.

## Safety, Toxicity, and Handling Standards

Drawing parallels from its structural analog, diethyl sulfate, **2-chloroethyl ethyl sulfate** must be treated as a severe vesicant, confirmed mutagen, and suspected carcinogen[2].

- Inhalation & Dermal Hazards: The compound is highly toxic via inhalation and subcutaneous routes. It acts as a severe skin irritant and can cause deep chemical burns[2].
- Auto-Catalytic Degradation: Moisture exposure causes the liberation of sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) [2]. Because acid catalyzes further hydrolysis of the sulfate ester, a microscopic leak in a storage vial can lead to rapid, auto-catalytic degradation and dangerous pressure buildup.
- Decontamination: Spills must be neutralized using a 1M NaOH or 5% sodium thiosulfate solution. Causality: Thiosulfate acts as a soft, highly reactive nucleophile that rapidly attacks

the electrophilic carbon centers, neutralizing the alkylating threat before it can react with biological tissue.

## References

- Title: **2-Chloroethyl ethyl sulfate** | C<sub>4</sub>H<sub>9</sub>ClO<sub>4</sub>S | CID 22001136 - PubChem Source: nih.gov URL:[[Link](#)]
- Title: Cas 64-67-5, Diethyl sulfate | lookchem Source: lookchem.com URL:[[Link](#)]

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## Sources

- 1. 2-Chloroethyl ethyl sulfate | C<sub>4</sub>H<sub>9</sub>ClO<sub>4</sub>S | CID 22001136 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. Cas 64-67-5, Diethyl sulfate | lookchem [[lookchem.com](https://lookchem.com)]
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